5-(2-methoxyethyl)-2-phenyl-7-(4-(thiophene-2-carbonyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
The compound 5-(2-methoxyethyl)-2-phenyl-7-(4-(thiophene-2-carbonyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a pyrazolo-pyridinone derivative characterized by:
- A pyrazolo[4,3-c]pyridin-3(5H)-one core, providing a planar heterocyclic scaffold.
- A 2-methoxyethyl group at position 5, which may enhance solubility due to its polar nature.
- A thiophene-2-carbonyl-substituted piperazine moiety at position 7, introducing aromatic and hydrogen-bonding capabilities.
However, specific biological data (e.g., IC₅₀, pharmacokinetics) are unavailable in the provided evidence.
Properties
IUPAC Name |
5-(2-methoxyethyl)-2-phenyl-7-[4-(thiophene-2-carbonyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4S/c1-34-14-13-27-16-19(22-20(17-27)24(32)30(26-22)18-6-3-2-4-7-18)23(31)28-9-11-29(12-10-28)25(33)21-8-5-15-35-21/h2-8,15-17H,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZSBCMPGGQBOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-methoxyethyl)-2-phenyl-7-(4-(thiophene-2-carbonyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound belonging to the class of pyrazolopyridinones. This compound exhibits a diverse range of biological activities due to its intricate structure, which includes multiple functional groups such as methoxyethyl, phenyl, piperazine, and thiophene moieties. These features suggest potential applications in medicinal chemistry and pharmacology.
Structural Characteristics
The molecular structure of the compound can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Weight | 491.57 g/mol |
| Core Structure | Pyrazolo[4,3-c]pyridin-3(5H)-one |
| Functional Groups | Methoxyethyl, phenyl, thiophene, piperazine |
Biological Activities
Research indicates that compounds with similar structures often exhibit significant biological activities. The following sections summarize the biological activity of this compound based on existing literature.
Anticancer Activity
Compounds in the pyrazolopyridinone class have been investigated for their potential as kinase inhibitors, which are crucial in cancer therapy. The presence of the piperazine moiety suggests that this compound may interact with various cellular receptors and ion channels, potentially leading to apoptosis in cancer cells. A study highlighted that similar compounds showed promising results in inhibiting tumor growth in vitro and in vivo models .
Antimicrobial Properties
Thiophene derivatives are known for their antimicrobial properties. The incorporation of the thiophene ring in this compound may enhance its efficacy against a range of pathogens. Preliminary studies indicate that related compounds exhibit significant antibacterial and antifungal activity, suggesting that this compound could also possess similar properties .
Neuropharmacological Effects
The piperazine structure is well-documented for its neuropharmacological effects, including modulation of neurotransmitter systems. Compounds with piperazine scaffolds have shown activity as serotonin receptor agonists or antagonists, which may translate into potential applications for treating mood disorders or anxiety .
The mechanism of action for this compound likely involves interaction with specific molecular targets such as kinases or receptors associated with cell signaling pathways. The diverse functional groups allow for multiple points of interaction within biological systems.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds:
- Kinase Inhibition : Research on pyrazolopyridinones has shown that these compounds can effectively inhibit various kinases involved in cancer progression .
- Antimicrobial Efficacy : A comparative study indicated that thiophene-containing compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Neuropharmacological Assessment : A study demonstrated that piperazine derivatives can influence serotonin levels in animal models, suggesting potential therapeutic applications in neuropsychiatric disorders .
Comparison with Similar Compounds
Structural Analogs with Pyrazolo[4,3-c]pyridin-3(5H)-one Core
Key Observations:
- Solubility : The 2-methoxyethyl group in the target compound likely improves water solubility compared to methyl or isopropyl groups (less polar) in analogs .
- Metabolic Stability : The ethyl carboxylate in may be prone to hydrolysis, whereas the thiophene moiety (target) could enhance metabolic resistance due to its stable heterocyclic structure.
Compounds with Related Piperazine-Thiophene Motifs
(4-Benzenzhydryl-piperazin-1-yl)-[5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]-methanone
- Core: Pyrazolo[1,5-a]pyrimidine (vs. pyrazolo[4,3-c]pyridinone in the target).
- Substituents :
- Trifluoromethyl group at position 7 (electron-withdrawing).
- Benzhydryl group on piperazine (bulky, lipophilic).
- Comparison : The trifluoromethyl group may increase membrane permeability but reduce solubility. The benzhydryl group contrasts with the thiophene-carbonyl in the target, suggesting divergent binding interactions.
Pyrazolo-Pyrimidinone Derivatives (Phosphodiesterase Targets)
Compounds like 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS 139756-21-1, ) share a pyrazolo-pyrimidinone core but differ in:
- Substituents : Ethoxyphenyl and propyl groups.
- Therapeutic Relevance : These are linked to phosphodiesterase (PDE) inhibition , suggesting the target compound may also target PDEs, though direct evidence is lacking.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
The synthesis typically involves multi-step protocols, including:
- Condensation : Reacting acetophenone derivatives with hydrazines (e.g., 4-chlorophenylhydrazine) in ethanol with glacial acetic acid to form ethylidene hydrazine intermediates .
- Vilsmeier-Haack-Arnold formylation : Using POCl₃/DMF to cyclize intermediates into pyrazole-4-carbaldehydes .
- Coupling reactions : Barbituric acid or thiobarbituric acid is coupled with aldehyde intermediates under refluxing EtOH/H₂O to yield the final product . Key intermediates include pyrazole-4-carbaldehydes and hydrazine derivatives, which are critical for constructing the pyrazolo-pyridinone core .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- ¹H/¹³C NMR : Assign peaks to protons in the methoxyethyl group (~δ 3.3–3.7 ppm for OCH₂CH₂), phenyl rings (~δ 7.2–7.8 ppm), and thiophene-carbonyl groups (~δ 165–170 ppm for C=O) .
- IR : Identify characteristic stretches for carbonyl groups (1650–1750 cm⁻¹) and aromatic C-H bonds (3000–3100 cm⁻¹) .
- MS : Confirm molecular ion peaks and fragmentation patterns consistent with the molecular formula (e.g., [M+H]⁺ for exact mass validation) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar by-products .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/dichloromethane) based on solubility differences .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Variable substituents : Modify the methoxyethyl group (e.g., ethoxy, propoxy) or thiophene-carbonyl piperazine moiety to assess effects on target binding .
- Bioassay integration : Test analogs against phosphodiesterase (PDE) isoforms, referencing AOAC SMPR 2014.011 for standardized assay protocols .
Q. What reaction mechanisms govern the formation of the pyrazolo[4,3-c]pyridin-3-one core during synthesis?
- Cyclocondensation : Hydrazine intermediates undergo [3+2] cycloaddition with carbonyl groups, followed by aromatization .
- Vilsmeier-Haack mechanism : POCl₃ activates DMF to generate electrophilic formyl intermediates, enabling ring closure .
Q. How can contradictions in literature synthesis yields be resolved?
- Condition optimization : Adjust reaction temperature (reflux vs. RT), catalyst (e.g., iodine), or solvent polarity to favor desired pathways .
- By-product analysis : Use LC-MS to identify side products (e.g., over-oxidized or dimerized species) and refine stoichiometry .
Q. What strategies are effective for characterizing and mitigating impurities in scaled-up synthesis?
- HPLC-DAD/ELSD : Quantify impurities using reverse-phase columns (C18) with acetonitrile/water gradients .
- DoE (Design of Experiments) : Apply factorial designs to optimize parameters like reaction time and reagent ratios, as demonstrated in flow-chemistry frameworks .
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s stability and target interactions?
- DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and degradation pathways .
- Docking simulations : Map interactions with PDE active sites, focusing on hydrogen bonding with the thiophene-carbonyl group .
Q. What are the stability profiles of this compound under varying storage conditions?
Q. How can reaction by-products be systematically identified and characterized?
- HR-MS/MS : Fragment ions help assign structures to unexpected masses (e.g., hydrolyzed or oxidized derivatives) .
- Isolation via prep-TLC : Separate minor components for individual NMR/IR analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
